molecular formula C13H22Cl4N2O2 B4211999 2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride

2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride

Cat. No.: B4211999
M. Wt: 380.1 g/mol
InChI Key: GFJCUZZEORUISM-UHFFFAOYSA-N
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Description

2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride is a synthetic organic compound It is characterized by the presence of a dichloro-substituted benzyl group, an ethoxy group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride typically involves multiple steps:

    Formation of the dichloro-ethoxybenzyl intermediate: This step involves the chlorination of 2-ethoxybenzyl alcohol to introduce the dichloro groups.

    Amination: The intermediate is then reacted with ethylenediamine under controlled conditions to form the desired amine.

    Ethanolamine addition: The final step involves the reaction of the amine with ethanolamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.

    Reduction: The dichloro groups can be reduced to form the corresponding ethoxybenzylamine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(3,5-dichlorobenzyl)amino]ethyl}amino)ethanol dihydrochloride
  • 2-({2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}amino)ethanol dihydrochloride

Uniqueness

2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

2-[2-[(3,5-dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O2.2ClH/c1-2-19-13-10(7-11(14)8-12(13)15)9-17-4-3-16-5-6-18;;/h7-8,16-18H,2-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJCUZZEORUISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNCCNCCO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride
Reactant of Route 2
2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride
Reactant of Route 3
2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-[(3,5-Dichloro-2-ethoxyphenyl)methylamino]ethylamino]ethanol;dihydrochloride

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